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Compound Name: Formaldehyde, dimer

CAS No.: 287-50-3

Cat. No.: B13752080

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction to Trioxane-Based Cross-Linking
Cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating protein-

protein interactions (PPIs) and mapping the topology of protein complexes.[1][2][3] A significant

advancement in this field is the development of trioxane-based, MS-cleavable cross-linkers,

such as tris-succinimidyl trioxane (TSTO).[1][2][4] TSTO is a homotrifunctional cross-linker that

can simultaneously target three proximal lysine residues.[1][2][3] Its key feature is its MS-

cleavability, which allows for the concurrent release of the cross-linked peptide constituents

during collision-induced dissociation (CID).[1][2] This unique property simplifies the

identification of cross-linked peptides, even in complex biological systems like intact cells and

tissues.[1][2] The trimeric interactions captured by TSTO provide enhanced spatial resolution,

revealing structural details that are inaccessible with traditional bifunctional reagents and

thereby improving the accuracy of structural modeling.[1][2][3]

The TSTO cross-linker is membrane-permeable, making it suitable for in vivo cross-linking

studies.[5] This allows for the investigation of protein interactions within their native cellular
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environment. The spacer arm of TSTO is approximately 14 Å, preferentially cross-linking lysine

residues with a Cα-Cα distance of up to 35 Å.[1]

TSTO Cross-Linking and Fragmentation Mechanism
The homotrifunctional nature of TSTO allows for the formation of different types of cross-links,

primarily categorized as tripeptide tri-links (Type I), dipeptide tri-links (Type II), and dipeptide bi-

links (Type III).[1][2] During MS² fragmentation (CID), the trioxane ring cleaves, releasing the

constituent peptides with a characteristic aldehyde remnant (AR) modification.[1] This

predictable fragmentation pattern is crucial for the unambiguous identification of the cross-

linked peptides through subsequent MS³ analysis.[1][2]
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Figure 1. Structure of TSTO and its reaction with lysine residues.
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Figure 2. MSⁿ fragmentation of TSTO cross-links.

Quantitative Data Summary
The following table summarizes the quantitative results from an in vivo TSTO cross-linking

study performed on HEK293 cells.[5]
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Metric Value Reference

Total Unique Cross-link

Spectrum Matches (CSMs)
9,079 [5]

Percentage of Tri-links 32.3% [5]

Total Proteins Identified 1,512 [5]

Total Protein-Protein

Interactions (PPIs)
1,242 [5]

Increase in PPI Yield due to

Tri-links
~27% [5]

Experimental Protocols
Protocol 1: In Vitro Cross-Linking of Purified Protein
Complexes (e.g., 26S Proteasome)
This protocol is adapted from methodologies used for studying purified protein complexes.[5][6]

Materials:

Purified protein complex (e.g., human 26S proteasomes)

Tris-succinimidyl trioxane (TSTO)

Phosphate-buffered saline (PBS), pH 7.5

Ammonium bicarbonate

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Formic acid
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Procedure:

Cross-linking Reaction:

Resuspend the purified protein complex in PBS (pH 7.5).

Add TSTO to a final concentration of 0.75 mM.

Incubate for 1 hour at room temperature with gentle mixing.

Quenching:

Add ammonium bicarbonate to quench the cross-linking reaction.

Reduction and Alkylation:

Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce

disulfide bonds.

Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30

minutes in the dark to alkylate cysteines.

Proteolytic Digestion:

Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant

concentration.

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

Sample Cleanup:

Acidify the digest with formic acid to inactivate trypsin.

Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS

analysis.
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Protocol 2: In Vivo Cross-Linking of Cultured Cells (e.g.,
HEK293)
This protocol outlines a general workflow for in vivo cross-linking using the membrane-

permeable TSTO.[5]

Materials:

HEK293 cells in culture

Phosphate-buffered saline (PBS)

TSTO

Lysis buffer (e.g., RIPA buffer)

Protease inhibitors

Ammonium bicarbonate

DTT, IAA, Trypsin, Formic acid (as in Protocol 1)

Procedure:

Cell Harvesting and Washing:

Harvest cultured HEK293 cells.

Wash the cells multiple times with ice-cold PBS to remove media components.

In Vivo Cross-linking:

Resuspend the cell pellet in PBS.

Add TSTO to a final concentration of 1 mM.

Incubate for 1 hour at 4°C with gentle rotation.

Cell Lysis:
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Quench the reaction and pellet the cells.

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

Clarify the lysate by centrifugation.

Protein Digestion:

Proceed with reduction, alkylation, and tryptic digestion of the protein lysate as described

in Protocol 1 (steps 3 and 4).

Peptide Fractionation (Optional but Recommended):

To reduce sample complexity, perform two-dimensional peptide separation prior to LC-MS

analysis.[5]

Sample Cleanup:

Desalt and concentrate the peptides as described in Protocol 1 (step 5).

Mass Spectrometry and Data Analysis
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Experimental and Data Analysis Workflow
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Figure 3. TSTO cross-linking and mass spectrometry workflow.
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LC-MSⁿ Analysis:

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled

with a nano-liquid chromatography system.

Data Acquisition: Utilize a data-dependent acquisition (DDA) method with an MSⁿ workflow.

MS¹ Scan: Acquire a high-resolution survey scan to detect precursor ions.

MS² Scan: Select precursor ions for CID fragmentation. The low-energy CID will cleave

the trioxane linker, generating characteristic fragment ions of the constituent peptides.[5]

MS³ Scan: Select the fragment ions from the MS² scan for further fragmentation (e.g.,

HCD) to obtain sequence information for each peptide.[2]

Data Processing and Analysis:

Data Extraction: Extract mass spectrometry data from the raw files using a tool like PAVA.[4]

Database Search:

Use a search engine capable of handling MSⁿ data and cross-linked peptides, such as a

developmental version of Protein Prospector.[4]

Search the MS³ spectra against a relevant protein database (e.g., SwissProt for human

proteins).[4]

Key Search Parameters:

Enzyme: Trypsin.

Parent Ion Mass Tolerance: Set according to instrument performance (e.g., 10-20 ppm).

Fragment Ion Mass Tolerance: Set according to instrument performance (e.g., 20-30

ppm).

Modifications:
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Fixed: Carbamidomethyl (C).

Variable: Oxidation (M), Acetyl (Protein N-term).

Cross-link Modification: Specify the mass of the aldehyde remnant (AR) on lysine

residues. Note that a water loss (-H₂O) from the AR is commonly observed.[7]

Identification and Validation:

The unique fragmentation pattern of TSTO allows for the confident identification of Type I,

II, and III cross-links.[1] The MSⁿ approach ensures unambiguous identification of the

cross-linked peptides.[1][2]

Filter the results based on a false discovery rate (FDR) to ensure high-confidence

identifications.

Conclusion
The trioxane-based cross-linker TSTO, with its trifunctional nature and MS-cleavability, offers

significant advantages for the study of protein-protein interactions and the structural

characterization of protein complexes. The protocols and workflows outlined in these

application notes provide a framework for researchers to employ this advanced XL-MS

technology to gain deeper insights into cellular networks in both in vitro and in vivo settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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